molecular formula C12H8N2O3 B14862349 5-(benzofuran-2-yl)-1H-pyrazole-3-carboxylic acid

5-(benzofuran-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B14862349
M. Wt: 228.20 g/mol
InChI Key: VLIOJMLCVQVUKV-UHFFFAOYSA-N
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Description

5-(benzofuran-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that incorporates both benzofuran and pyrazole moieties. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The incorporation of a pyrazole ring further enhances its potential for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzofuran-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the construction of the benzofuran ring followed by the formation of the pyrazole ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The pyrazole ring can then be constructed through a reaction with hydrazine derivatives.

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted synthesis (MWI) to enhance reaction rates and yields. This method has been shown to be effective in producing benzofuran derivatives with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-(benzofuran-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce benzofuran-2-yl alcohols.

Scientific Research Applications

5-(benzofuran-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(benzofuran-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors involved in oxidative stress and inflammation . The pyrazole ring can enhance binding affinity to specific protein targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-2-carboxylic acid: Shares the benzofuran core but lacks the pyrazole ring.

    1H-pyrazole-3-carboxylic acid: Contains the pyrazole ring but lacks the benzofuran moiety.

Uniqueness

5-(benzofuran-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of benzofuran and pyrazole rings, which confer a broad spectrum of biological activities and potential applications. This dual-ring structure enhances its versatility compared to compounds containing only one of these rings.

Properties

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

5-(1-benzofuran-2-yl)-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H8N2O3/c15-12(16)9-6-8(13-14-9)11-5-7-3-1-2-4-10(7)17-11/h1-6H,(H,13,14)(H,15,16)

InChI Key

VLIOJMLCVQVUKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NN3)C(=O)O

Origin of Product

United States

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